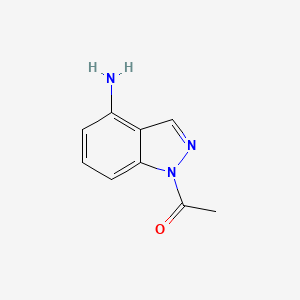

1-(4-Amino-1H-indazol-1-YL)ethanone

Descripción general

Descripción

1-(4-Amino-1H-indazol-1-YL)ethanone is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Amino-1H-indazol-1-YL)ethanone may also interact with various biological targets.

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Similar compounds such as imidazole and indole derivatives have been reported to influence a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

Imidazole derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that 1-(4-Amino-1H-indazol-1-YL)ethanone may also influence cell function in various ways.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

1-(4-Amino-1H-indazol-1-YL)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₈N₄O, with a molecular weight of approximately 176.19 g/mol. The compound features an indazole ring system which is known for its diverse biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antibacterial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The activity is often concentration-dependent, with higher concentrations leading to larger zones of inhibition .

- Antiproliferative Effects : Some derivatives of indazole are reported to demonstrate antiproliferative effects against cancer cell lines. For instance, molecular docking studies have indicated that these compounds can interact with key proteins involved in cancer progression .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as DNA gyrase, which plays a critical role in bacterial DNA replication. Binding studies suggest a strong affinity for this target, leading to potential applications in treating bacterial infections .

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reaction of hydrazine derivatives with appropriate aldehydes under acidic conditions. The reaction typically yields the desired compound in moderate to high yields:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrazine hydrate + Aldehyde | Reflux in DMSO | 65% |

| 2 | Indazole derivative + Acetic anhydride | Room temperature | 75% |

Antibacterial Studies

A study conducted on various indazole derivatives, including this compound, demonstrated significant antibacterial activity against both S. aureus and E. coli. The results indicated that the compound could serve as a lead structure for developing new antibacterial agents .

Anticancer Activity

Molecular docking studies revealed that the compound binds effectively to proteins involved in cancer cell proliferation. For example, binding energies calculated during these studies suggested strong interactions with proteins like DNA gyrase, indicating potential use in cancer therapy .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1-(4-Amino-1H-indazol-1-YL)ethanone typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The compound can be characterized using various spectroscopic techniques, including:

- Infrared Spectroscopy (IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

For instance, a study reported the synthesis of derivatives of this compound through the treatment of hydrazine hydrate with substituted cyclohexanones, yielding various indazole derivatives with significant antibacterial activity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that compounds derived from this structure can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The zone of inhibition increases with higher concentrations of the compound, indicating a dose-dependent effect .

Table 1: Antimicrobial Activity of Indazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|---|

| 5A | E. coli | 15 | 2.5 |

| 5B | S. aureus | 18 | 2.5 |

| 5C | P. aeruginosa | 12 | 2.5 |

Anticancer Activity

In addition to its antimicrobial properties, derivatives of this compound have been investigated for their anticancer potential. Molecular docking studies have indicated that these compounds can interact effectively with DNA gyrase, an enzyme crucial for bacterial DNA replication, which could be leveraged for developing anticancer agents targeting similar pathways in human cells .

Table 2: Anticancer Activity and Binding Affinity

| Compound Name | Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|---|

| 5A | DNA Gyrase | -7.0 | Hydrogen bonding |

| 5B | Topoisomerase II | -6.5 | Hydrophobic interactions |

| 5C | Tubulin | -8.0 | Van der Waals forces |

Case Studies

Several studies have evaluated the efficacy of indazole derivatives in clinical settings:

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal and Chemical Sciences highlighted the synthesis and antimicrobial evaluation of several indazole derivatives, demonstrating their effectiveness against multiple bacterial strains .

- Molecular Docking Analysis : Research conducted on the binding interactions between indazole derivatives and target proteins has provided insights into their mechanism of action, suggesting potential pathways for drug development against resistant bacterial strains .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The ketone moiety undergoes nucleophilic additions with reagents such as:

Oxidation

The ketone group is oxidized to a carboxylic acid using strong oxidizing agents:

-

Reagent : KMnO₄ in acidic medium.

-

Product : 1-(4-Amino-1H-indazol-1-yl)acetic acid.

-

Conditions : 80°C, 8 h.

Reduction

Selective reduction of the ketone group produces secondary alcohols:

Substitution at the Amino Group

The amino group undergoes acylation and alkylation reactions:

Cyclization Reactions

The compound participates in heterocycle formation. For example, reaction with thiourea yields thiazolidinone derivatives:

-

Conditions : Acetic acid, reflux, 12 h.

-

Product : 3-(4-Amino-1H-indazol-1-yl)-2-thioxothiazolidin-4-one.

Comparative Reactivity Analysis

| Reaction Type | Reactivity (Relative Rate) | Key Factors Influencing Reactivity |

|---|---|---|

| Nucleophilic addition | High | Electron-withdrawing indazole ring |

| Oxidation | Moderate | Steric hindrance from indazole scaffold |

| Amino group substitution | High | Electron-rich amino group at position 4 |

Mechanistic Insights

Propiedades

IUPAC Name |

1-(4-aminoindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFRDGUPNHTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC(=C2C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731312 | |

| Record name | 1-(4-Amino-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010102-10-9 | |

| Record name | 1-(4-Amino-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.